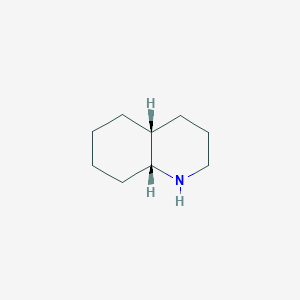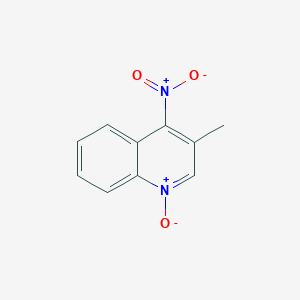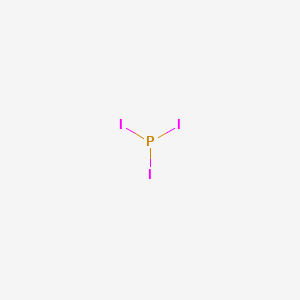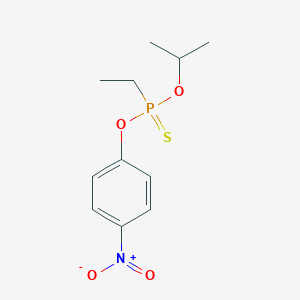
O-Isopropyl O-(p-nitrophenyl) ethylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Isopropyl O-(p-nitrophenyl) ethylphosphonothioate, commonly known as paraoxon, is a highly toxic organophosphate compound. It is a product of the degradation of the insecticide parathion and is widely used in scientific research as a model compound for studying the mechanism of action of organophosphate compounds.
Mécanisme D'action
The mechanism of action of paraoxon is similar to that of other organophosphate compounds. Paraoxon binds irreversibly to the active site of acetylcholinesterase, forming a covalent bond with the serine residue at the active site. This results in the inhibition of acetylcholinesterase activity and the accumulation of acetylcholine in the nervous system.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of paraoxon are similar to those of other organophosphate compounds. The accumulation of acetylcholine in the nervous system leads to a range of physiological effects, including muscle twitching, respiratory distress, and convulsions. In severe cases, organophosphate poisoning can lead to coma and death.
Avantages Et Limitations Des Expériences En Laboratoire
Paraoxon is widely used in scientific research as a model compound for studying the mechanism of action of organophosphate compounds. One advantage of using paraoxon is that it is a highly toxic compound, which allows researchers to study the effects of organophosphate poisoning in a controlled laboratory setting. However, the high toxicity of paraoxon also poses a risk to researchers, and strict safety protocols must be followed when working with this compound.
List of
Orientations Futures
1. Development of new therapies for organophosphate poisoning
2. Identification of new targets for organophosphate compounds
3. Study of the long-term effects of organophosphate exposure
4. Development of new methods for detecting organophosphate exposure
5. Investigation of the effects of organophosphate exposure on the microbiome
6. Study of the effects of organophosphate exposure on the immune system
7. Investigation of the effects of organophosphate exposure on the developing brain
8. Development of new methods for detoxifying organophosphate compounds
9. Study of the effects of organophosphate exposure on cardiovascular health
10. Investigation of the effects of organophosphate exposure on reproductive health.
Méthodes De Synthèse
Paraoxon can be synthesized by the reaction of parathion with sodium hydroxide. The reaction results in the cleavage of the ester bond in parathion, forming paraoxon and p-nitrophenol. The reaction is highly exothermic and must be carried out under carefully controlled conditions to prevent thermal runaway.
Applications De Recherche Scientifique
Paraoxon is widely used in scientific research as a model compound for studying the mechanism of action of organophosphate compounds. Organophosphates are a class of compounds that inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the nervous system, resulting in a range of physiological effects.
Propriétés
Numéro CAS |
13361-94-9 |
|---|---|
Nom du produit |
O-Isopropyl O-(p-nitrophenyl) ethylphosphonothioate |
Formule moléculaire |
C11H16NO4PS |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
ethyl-(4-nitrophenoxy)-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS/c1-4-17(18,15-9(2)3)16-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3 |
Clé InChI |
WTXJPHFZRRJHGY-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |
SMILES canonique |
CCP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |
Synonymes |
Ethylphosphonothioic acid O-isopropyl O-(p-nitrophenyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



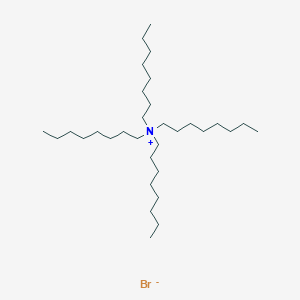
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
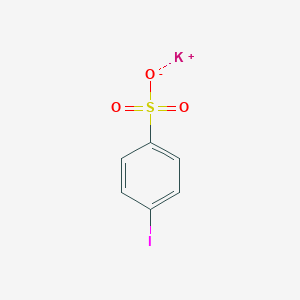
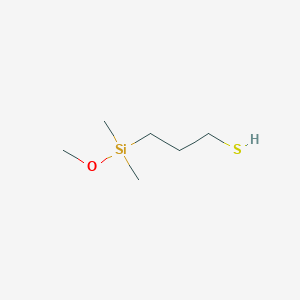
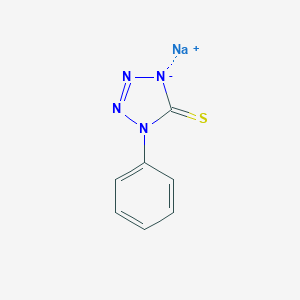
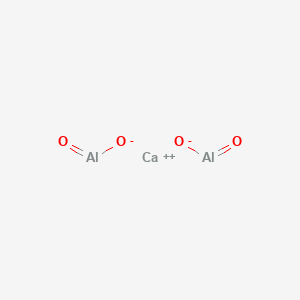
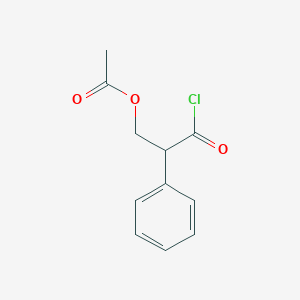
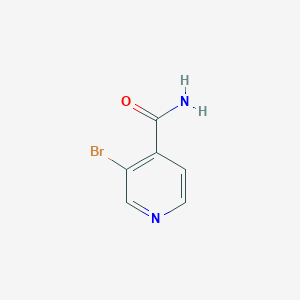
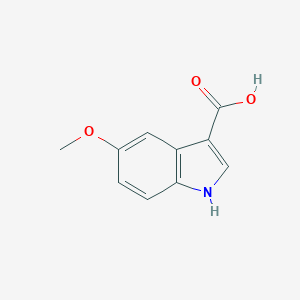
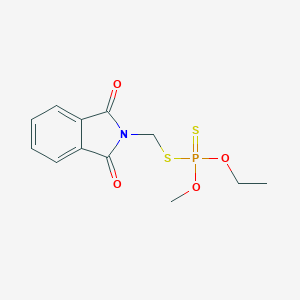
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
